REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10](F)[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([OH:19])=[O:18])=[CH:4]1)[CH3:2].[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>N1C=CC=CC=1>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:15])=[C:10]([N:20]3[CH2:25][CH2:24][O:23][CH2:22][CH2:21]3)[C:11]=2[F:13])[C:6](=[O:16])[C:5]([C:17]([OH:19])=[O:18])=[CH:4]1)[CH3:2]
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Name
|
|
Quantity
|
0.43 g
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Type
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reactant
|
Smiles
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C(C)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
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Name
|
|
Quantity
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1.4 g
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Type
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reactant
|
Smiles
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N1CCOCC1
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Name
|
|
Quantity
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3 mL
|
Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
|
After the mixture evaporated to dryness
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Type
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EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
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WASH
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Details
|
The organic layer was washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from a mixture of DMF and ethanol
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C(C2=CC(=C(C(=C12)F)N1CCOCC1)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |